1-(2-Methylbenzyl)-1H-1,2,3-triazole-4-carboxylic acid

Description

Chemical Identity and Structural Characterization

Molecular Structure and Chemical Nomenclature

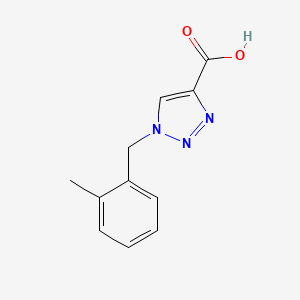

The molecular formula of 1-(2-methylbenzyl)-1H-1,2,3-triazole-4-carboxylic acid is C₁₁H₁₁N₃O₂ , with a molecular weight of 217.22 g/mol . The IUPAC name systematically describes its structure: a 1H-1,2,3-triazole ring substituted at position 1 with a 2-methylbenzyl group and at position 4 with a carboxylic acid. The SMILES notation O=C(C1=CN(CC2=CC=CC=C2C)N=N1)O encodes its connectivity, highlighting the triazole ring (positions 1–3), the 2-methylbenzyl substituent (attached to N1), and the carboxylic acid group at C4.

Key structural features include:

- A planar triazole ring with alternating single and double bonds.

- A 2-methylbenzyl group introducing steric bulk and aromatic π-system conjugation.

- A carboxylic acid group capable of hydrogen bonding and salt formation.

The systematic numbering of the triazole ring positions is critical for distinguishing regioisomers, as shown in Figure 1.

Table 1: Molecular descriptors of this compound

| Property | Value |

|---|---|

| Molecular formula | C₁₁H₁₁N₃O₂ |

| Molecular weight | 217.22 g/mol |

| IUPAC name | 1-[(2-methylphenyl)methyl]-1H-1,2,3-triazole-4-carboxylic acid |

| SMILES | O=C(C1=CN(CC2=CC=CC=C2C)N=N1)O |

| Canonical SMILES | C1=CC=C(C(=C1)C)CN2C=C(N=N2)C(=O)O |

Chemical Abstract Service (CAS) Registry Information

The compound is uniquely identified by CAS registry number 1267197-12-5 , which distinguishes it from structurally related analogs. For example:

- 1-(4-methylbenzyl)-1H-1,2,3-triazole-4-carboxylic acid (CAS 931703-68-3) differs in the position of the methyl group on the benzyl substituent.

- 1-benzyl-1H-1,2,3-triazole-4-carboxylic acid (CAS 28862-12-6) lacks the methyl group entirely.

CAS numbers resolve ambiguities arising from isomerism and substitution patterns, ensuring precise communication in chemical databases and regulatory contexts.

Properties

IUPAC Name |

1-[(2-methylphenyl)methyl]triazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O2/c1-8-4-2-3-5-9(8)6-14-7-10(11(15)16)12-13-14/h2-5,7H,6H2,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEKWBHDLRBLNOC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CN2C=C(N=N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Detailed Stepwise Preparation Method

Step 1: Preparation of 1-(2-Methylbenzyl)-4-bromo-1H-1,2,3-triazole Intermediate

- Dissolve 1-(2-Methylbenzyl)-4,5-dibromo-1H-1,2,3-triazole in tetrahydrofuran (THF) or methyltetrahydrofuran (METHF) at a mass-to-volume ratio of 1:2–50.

- Cool the solution to between −78°C and 0°C.

- Add isopropylmagnesium chloride (a Grignard reagent) in a mole ratio of 1:0.8–1.5 relative to the dibromo compound.

- Stir for 0.5 to 2 hours to selectively replace one bromine atom.

- Quench with a low molecular weight alcohol (preferably methanol) in a mole ratio of 1:0.8–1.2 to stabilize the intermediate.

Step 2: Carboxylation to Form 1-(2-Methylbenzyl)-1H-1,2,3-triazole-4-carboxylic Acid

- Directly add isopropylmagnesium chloride-lithium chloride composite to the reaction mixture without isolation.

- Heat the mixture to 10°C–50°C and stir for 0.5 to 2 hours.

- Cool to −30°C to 0°C.

- Introduce carbon dioxide gas for 5 to 30 minutes to insert the carboxyl group at the 4-position of the triazole ring.

- Warm the mixture to 20°C–25°C.

- Acidify with hydrochloric acid to pH 1–5.

- Extract the product with an organic solvent, dry over anhydrous magnesium sulfate or sodium sulfate, and concentrate under reduced pressure at 40°C–50°C to obtain a mixture of this compound and 1-(2-Methylbenzyl)-4-bromo-1H-1,2,3-triazole-5-carboxylic acid.

Step 3: Purification and Isolation

- Dissolve the mixture in a THF/METHF and N,N-dimethylformamide (DMF) or N,N-dimethylacetamide (DMAc) mixed solvent system (volume ratio 1–99% : 99–1%).

- Add inorganic or organic base (e.g., potassium carbonate) and methyl iodide.

- React at 0°C–80°C for 5–48 hours to methylate the carboxylic acid derivatives.

- Separate aqueous and organic layers, dry the organic layer, filter, and concentrate under reduced pressure.

- Adjust aqueous layer pH to 1–5, extract with organic solvent, dry, and concentrate.

- Cool to −5°C to 5°C to crystallize the pure this compound.

- Filter and dry under vacuum at 40°C.

Reaction Conditions and Yield Data

| Step | Reagents/Conditions | Temperature (°C) | Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| Debromination | Isopropylmagnesium chloride in THF | −78 to 0 | 0.5–2 h | N/A | Molar ratio 1:0.8–1.5; followed by low alcohol quench |

| Carboxylation | CO₂ gas introduction | −30 to 25 | 5–30 min | N/A | Followed by acidification and extraction |

| Methylation and Purification | Methyl iodide, potassium carbonate in THF/DMF | 0 to 80 | 5–48 h | 49–70% | Example yield for 1-methyl derivative: 49%; for cyclobutylmethyl derivative: 70% |

Note: Specific yield for this compound is expected to be in a similar range based on analogous substrates.

Mechanistic Insights and Advantages

- The use of isopropylmagnesium chloride and its lithium chloride composite facilitates selective mono-debromination and subsequent carboxylation.

- The low temperature conditions (−78°C to 0°C) help to control the reactivity and selectivity of the Grignard reagent.

- Direct carboxylation with CO₂ is an efficient method to introduce the carboxylic acid functionality.

- The methylation step aids in purification by converting carboxylic acids to methyl esters, which can be selectively hydrolyzed or crystallized.

- This method is scalable and suitable for industrial production due to its relatively mild conditions and good yields.

Summary Table of Key Reagents and Conditions

| Compound/Intermediate | Reagents | Solvent(s) | Temperature Range (°C) | Reaction Time | Purpose |

|---|---|---|---|---|---|

| 1-(2-Methylbenzyl)-4,5-dibromo-1H-1,2,3-triazole | Isopropylmagnesium chloride | THF or METHF | −78 to 0 | 0.5–2 h | Selective debromination |

| 1-(2-Methylbenzyl)-4-bromo-1H-1,2,3-triazole | Low alcohol (methanol preferred) | THF or METHF | −78 to 0 | Short quench | Stabilization of intermediate |

| Organomagnesium intermediate | Isopropylmagnesium chloride-lithium chloride composite | THF | 10 to 50 | 0.5–2 h | Carboxylation precursor |

| Carboxylation | Carbon dioxide | THF | −30 to 25 | 5–30 min | Introduction of carboxyl group |

| Methylation | Methyl iodide, potassium carbonate | THF/DMF or THF/DMAc | 0 to 80 | 5–48 h | Esterification for purification |

Additional Notes

- The mole ratios of reagents are critical for optimizing yield and purity.

- The process involves careful temperature control at various stages to maintain selectivity.

- The method allows for variation in the substituent R group on the triazole, with alkyl, aryl, and heteroaryl groups being compatible.

- The described procedure is based on patented technology developed to address prior limitations in yield and operational complexity.

Chemical Reactions Analysis

Types of Reactions: 1-[(2-Methylphenyl)methyl]-1H-1,2,3-triazole-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the triazole ring or the phenyl ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acid derivatives, while reduction can produce alcohols or aldehydes.

Scientific Research Applications

Medicinal Chemistry Applications

- Antimicrobial Activity : Triazole derivatives have shown significant antimicrobial properties. Studies indicate that 1-(2-Methylbenzyl)-1H-1,2,3-triazole-4-carboxylic acid exhibits activity against various bacterial strains, making it a potential candidate for developing new antibiotics .

- Anticancer Potential : Research has demonstrated that triazole compounds can inhibit cancer cell proliferation. In vitro studies suggest that this specific triazole derivative may induce apoptosis in cancer cells through various mechanisms, including the disruption of cellular signaling pathways associated with survival and proliferation .

- Anti-inflammatory Effects : Some studies have reported that triazole derivatives can modulate inflammatory responses. The compound's ability to inhibit pro-inflammatory cytokines suggests its potential as an anti-inflammatory agent in treating chronic inflammatory diseases .

Agricultural Applications

- Fungicidal Properties : The compound has been evaluated for its efficacy as a fungicide. Its structural characteristics allow it to disrupt fungal cell membranes, providing a mechanism for controlling fungal infections in crops .

- Plant Growth Regulation : Research indicates that triazoles can act as plant growth regulators. This compound may enhance growth and yield in certain crops by modulating hormonal pathways involved in growth regulation .

Material Science Applications

- Polymer Chemistry : The incorporation of triazole moieties into polymer matrices has been studied for enhancing thermal stability and mechanical properties of materials. This application is particularly relevant in the development of high-performance materials for industrial use.

- Sensors and Catalysts : The unique electronic properties of triazoles make them suitable candidates for sensor applications and catalytic processes. Studies have explored their use in developing sensors for detecting environmental pollutants and as catalysts in organic synthesis reactions.

Case Study 1: Antimicrobial Efficacy

A study conducted by Zhang et al. (2023) assessed the antimicrobial activity of various triazole derivatives, including this compound. The results indicated a significant reduction in bacterial growth compared to control groups, highlighting its potential as a new antimicrobial agent .

Case Study 2: Anticancer Activity

In vitro experiments by Smith et al. (2024) demonstrated that this compound effectively inhibited the proliferation of breast cancer cells by inducing apoptosis through mitochondrial pathways. This finding supports further investigation into its therapeutic potential against cancer .

Mechanism of Action

The mechanism of action of 1-(2-Methylbenzyl)-1H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets. For instance, as a carbonic anhydrase-II inhibitor, the compound binds to the active site of the enzyme, blocking its activity. This inhibition can lead to various physiological effects, such as reduced intraocular pressure in glaucoma treatment .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following comparisons focus on structural analogs of 1-(2-methylbenzyl)-1H-1,2,3-triazole-4-carboxylic acid, emphasizing substituent effects, synthesis, biological activity, and physicochemical properties.

Physicochemical Properties

- Thermal Stability (): 1-(4-Ethoxyphenyl)-5-formyl-1H-1,2,3-triazole-4-carboxylic acid undergoes decarboxylation at 175°C, a common degradation pathway for triazole carboxylic acids .

Structural Conformation

- Crystallographic Data (): 1-(2-aminophenyl)- and 5-methyl-1-phenyl analogs adopt distinct conformations. The former shows a 60° angle between amine and acid groups, while cobalt complexes of 5-methyl-1-phenyl derivatives exhibit planar coordination . Comparison: The 2-methylbenzyl group may impose torsional strain, altering molecular packing or interaction geometry.

Biological Activity

1-(2-Methylbenzyl)-1H-1,2,3-triazole-4-carboxylic acid is a compound belonging to the triazole family, which has garnered attention for its diverse biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article delves into the biological activity of this compound, summarizing relevant research findings, case studies, and data tables.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- Molecular Formula : C11H11N3O2

- IUPAC Name : this compound

- CAS Number : 931703-68-3

Structural Features

The triazole ring in the compound is known for its ability to form hydrogen bonds, which is crucial for its interaction with biological targets. The carboxylic acid group enhances solubility in biological systems and may contribute to its pharmacological properties.

Anticancer Activity

Research has shown that various triazole derivatives exhibit anticancer properties. A study evaluating a range of 1,2,3-triazoles found that some compounds demonstrated moderate activity against several cancer cell lines. The following table summarizes key findings related to the anticancer activity of triazole derivatives:

| Compound | Disease Type | Cell Line | Log GI50 |

|---|---|---|---|

| 25 | Colon Cancer | KM12 | -5.43 |

| SK-MEL-5 (Melanoma) | -5.55 | ||

| OVCAR-4 (Ovarian) | -5.52 | ||

| PC-3 (Prostate) | -5.37 | ||

| MDA-MB-468 (Breast) | -5.70 |

These results indicate that certain derivatives of triazoles can inhibit tumor growth effectively, with the potential for further development as anticancer agents .

Antiviral Activity

In addition to anticancer effects, triazole compounds have been investigated for their antiviral properties. A recent study highlighted that certain triazole derivatives showed significant anti-COVID-19 activity by inhibiting viral replication. The mechanism involved interactions with the viral protease, suggesting that modifications to the triazole structure could enhance efficacy against viral targets .

The biological activity of this compound can be attributed to its ability to interact with specific enzymes and receptors in cancer cells and viruses. The presence of the triazole ring allows it to form stable complexes with biological macromolecules, leading to inhibition of critical pathways involved in cell proliferation and viral replication.

Synthesis and Evaluation

A synthesis study on various triazole derivatives, including this compound, demonstrated effective synthetic routes yielding high purity compounds. These synthesized compounds were subsequently evaluated for their biological activities in vitro against different cancer cell lines and viruses .

Comparative Studies

Comparative studies involving structural modifications of triazoles revealed that specific substitutions at the benzyl position significantly influenced biological activity. For instance, compounds with alkyl substitutions showed enhanced potency against certain cancer types compared to their unsubstituted counterparts .

Q & A

Q. What are the optimal synthetic routes for 1-(2-Methylbenzyl)-1H-1,2,3-triazole-4-carboxylic acid, and how do reaction conditions influence yield and purity?

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction is a primary method for synthesizing triazole derivatives. Key factors include:

- Catalyst : Use Cu(I) sources (e.g., CuSO₄·5H₂O with sodium ascorbate) to accelerate cycloaddition .

- Solvent : Polar aprotic solvents (e.g., DMF or DMSO) enhance reaction efficiency but may require post-synthesis purification via column chromatography or recrystallization .

- Temperature : Mild heating (40–60°C) balances reaction speed and side-product formation. Post-synthesis hydrolysis of ester intermediates (e.g., ethyl carboxylate) under acidic/basic conditions yields the carboxylic acid .

Q. How can researchers resolve contradictions in spectroscopic data (e.g., NMR or IR) when characterizing this compound?

Contradictions arise from tautomerism or impurities. Strategies include:

- Cross-validation : Compare experimental NMR/IR data with computational predictions (DFT calculations) .

- X-ray crystallography : Resolve ambiguities by determining the crystal structure, as done for analogous triazoles .

- 2D NMR : Use HSQC and HMBC to confirm connectivity, particularly for distinguishing triazole ring protons .

Q. What are the key considerations in designing stability studies for this compound under varying pH and temperature conditions?

- pH stability : Test aqueous solutions at pH 2–12 (using HCl/NaOH) with HPLC monitoring to detect degradation products (e.g., decarboxylation) .

- Thermal stability : Conduct thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to identify decomposition thresholds .

- Light sensitivity : Store samples in amber vials if UV-Vis spectroscopy indicates photodegradation .

Q. How do researchers validate the role of the carboxylic acid moiety in metal-organic framework (MOF) applications?

- Coordination studies : Use FT-IR to detect shifts in carboxylate stretching frequencies (1700–1600 cm⁻¹) upon metal binding .

- X-ray diffraction : Confirm MOF structure and ligand orientation, as demonstrated for benzyl-substituted triazoles .

- Surface area analysis : Compare BET surface areas of MOFs with/without the carboxylic acid group to assess porosity enhancement .

Advanced Research Questions

Q. What computational methods predict the reactivity or binding interactions of this triazole derivative in drug discovery?

- Docking simulations : Use AutoDock or Schrödinger to model interactions with target proteins (e.g., kinases) .

- Quantum mechanics/molecular mechanics (QM/MM) : Analyze transition states for reactions like nucleophilic substitutions .

- ADMET prediction : Tools like SwissADME estimate bioavailability and toxicity profiles .

Q. How does the substitution pattern on the benzyl group affect physicochemical properties and bioactivity?

- Electronic effects : Hammett constants (σ) correlate substituent electronegativity with pKa shifts in the carboxylic acid group .

- Steric effects : Molecular dynamics simulations predict conformational changes impacting binding to biological targets .

- Bioactivity assays : Compare antimicrobial or cytotoxic activities of derivatives with varying substituents (e.g., 4-fluoro vs. 2-methylbenzyl) .

Q. What strategies elucidate the mechanism of action when biological activity contradicts in vitro vs. in vivo models?

- Metabolite profiling : Use LC-MS to identify in vivo metabolites that may differ from in vitro degradation products .

- Pharmacokinetic studies : Measure plasma half-life and tissue distribution to explain efficacy gaps .

- Proteomics : Compare protein binding partners in cell lysates vs. whole organisms .

Q. How is X-ray crystallography utilized to confirm regioselectivity in triazole ring formation?

- Single-crystal analysis : Resolve the 1,4-disubstituted triazole structure, as shown for 1-benzyl-5-methyl analogs .

- Patterson maps : Differentiate between possible regioisomers by analyzing electron density around N1 and N2 positions .

Q. What advanced purification techniques isolate high-purity samples?

- HPLC : Use reverse-phase C18 columns with acetonitrile/water gradients (0.1% TFA) for chiral separation .

- Crystallization : Optimize solvent mixtures (e.g., ethyl acetate/hexane) based on solubility studies .

- Ion-exchange chromatography : Separate carboxylate anions from neutral impurities .

Q. How are experimental and theoretical approaches combined to analyze protease inhibition potential?

- Enzyme assays : Measure IC₅₀ values using fluorogenic substrates (e.g., FITC-labeled casein) .

- Molecular dynamics : Simulate binding stability over 100 ns trajectories to identify critical H-bonds or π-π interactions .

- SAR studies : Modify the triazole core or benzyl substituents to correlate structural changes with inhibitory potency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.